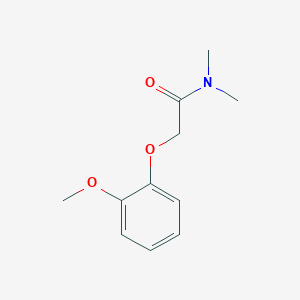
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide, also known as CFMB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CFMB is a benzamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide is not fully understood, but studies have suggested that it inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression and are overexpressed in cancer cells. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has been found to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has several advantages for lab experiments, including its high purity and stability. N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide could focus on its potential as a therapeutic agent for specific types of cancer and inflammatory diseases. Studies could also investigate the optimal dosage and administration of N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide for maximum efficacy. In addition, the development of more soluble forms of N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide could improve its potential for in vivo applications. Finally, studies could investigate the potential of N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide in combination with other therapeutic agents for synergistic effects.
Conclusion:
In conclusion, N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide inhibits the growth of cancer cells and exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its low solubility in aqueous solutions. Future research on N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide could focus on its potential as a therapeutic agent for specific types of cancer and inflammatory diseases, optimal dosage and administration, the development of more soluble forms, and combination with other therapeutic agents for synergistic effects.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has been achieved using various methods, including the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride followed by reaction with 3-chloroaniline and difluoromethoxybenzene. Another method involves the reaction of 3-chloro-4-fluoroaniline with difluoromethoxybenzoyl chloride. The purity and yield of N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. In vitro studies have shown that N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-11-7-9(4-5-12(11)16)19-13(20)8-2-1-3-10(6-8)21-14(17)18/h1-7,14H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHJKQBQZVGKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B5873472.png)





![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)
![6-{[(5-chloro-1,3-benzoxazol-2-yl)thio]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5873550.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5873557.png)
![9-allyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)
![4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5873587.png)